molecular formula C7H13NO2 B1345472 4-(2,3-Epoxypropyl)morpholine CAS No. 6270-19-5

4-(2,3-Epoxypropyl)morpholine

Cat. No.: B1345472
CAS No.: 6270-19-5
M. Wt: 143.18 g/mol
InChI Key: KKWQCCPQBCHJBZ-UHFFFAOYSA-N
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Description

4-(2,3-Epoxypropyl)morpholine is a chemical compound belonging to the morpholine family. It has the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. This compound is characterized by the presence of an epoxy group attached to a morpholine ring, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-(2,3-Epoxypropyl)morpholine typically involves the reaction of morpholine with epichlorohydrin. One common method includes the following steps :

    Stage 1: Morpholine is dissolved in tert-butanol and cooled to 0°C using an ice-water bath. ®-(-)-1-chloro-2,3-epoxypropane is then added slowly to the solution.

    Stage 2: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. Potassium tert-butoxide in tetrahydrofuran is then added dropwise while maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes.

    Isolation: The reaction mixture is concentrated under reduced pressure, and the product is extracted with dichloromethane. The organic extracts are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated to obtain this compound as a yellow oil with a yield of 88.8%.

Chemical Reactions Analysis

4-(2,3-Epoxypropyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxy group can react with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.

    Ring-Opening Reactions: The epoxy ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

Common reagents used in these reactions include acids, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,3-Epoxypropyl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound is used in the production of coatings, adhesives, and other industrial materials

Mechanism of Action

The mechanism of action of 4-(2,3-Epoxypropyl)morpholine involves its interaction with nucleophiles, leading to the formation of various substituted products. The epoxy group is highly reactive and can undergo ring-opening reactions, which are crucial for its biological and chemical activities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

4-(2,3-Epoxypropyl)morpholine can be compared with other similar compounds such as:

  • 2-methyl-4-(oxiran-2-ylmethyl)morpholine
  • 4-(®-3,3-dimethyl-oxiranylmethyl)-morpholine
  • 2,6-dimethyl-4-(oxiran-2-ylmethyl)morpholine

These compounds share similar structural features but differ in the substitution patterns on the morpholine ring and the epoxy group. The uniqueness of this compound lies in its specific reactivity and the range of applications it offers .

Properties

IUPAC Name

4-(oxiran-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWQCCPQBCHJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902766
Record name NoName_3320
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6270-19-5
Record name 4-(2,3-Epoxypropyl)morpholine
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Record name 4-(2,3-Epoxypropyl)morpholine
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Record name 6270-19-5
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Record name 4-(2,3-epoxypropyl)morpholine
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Synthesis routes and methods I

Procedure details

To 1 L 3-neck round bottom flask, fitted with mechanical stirring, thermocouple and addition funnel, was charged morpholine (91.5 g, 91.5 ml, 1.05 mole, 1.0 eq.) and 200 ml of methanol. The solution was stirred rapidly while adding R-epichlorohydrin (100 g, 84.5 ml, 1.08 mole, 1.03 eq.) from the addition funnel over about 30 minutes. The temperature was monitored and when the pot temperature reached 27° C., the reaction was cooled with an ice water bath. The clear solution was stirred for 18 hours. The reaction was assayed by GC (dilute 5 drops of reaction mixture into 1 ml of ethanol and inject onto a 15 m DB-5 capillary GC column with the following run parameters, Injector 250° C., detector 250° C., initial oven temperature 28° C. warming to 250° C. at 10° C. per minute.) The reaction was complete with less than 3% morpholine remaining. The solution was cooled to 10° C. and a 25 wt. % solution of sodium methoxide in methanol (233 g, 1.08 mole, 247 ml) was added dropwise keeping the temperature less than 15° C. The resulting white slurry was stirred at 10–15° C. for 2 hours and checked by GC using the above conditions. None of the chlorohydrin could be observed. The mixture was concentrated on the rotoevaporator using 50° C. bath and full house vacuum. The resulting mixture was diluted with water (500 ml) and methylene chloride. The phases were separated and the aqueous phase washed with methylene chloride (500 ml). The combined organic layers were dried over sodium sulfate and concentrated to a clear, colorless oil. This provided 145 g, 97% yield of 1,2-epoxy-3-morpholin-4-ylpropane. 1H NMR (400 MHz, DMSO-d6) δ 3.3 (dd, 4H), 3.1 (m, 1H), 2.6 (dd, 1H), 2.5 (dd, 1H), 2.4 (m, 4H), 2.2 (dd, 2H); 13C NMR (100 MHz, DMSO-d6) δ 65.4, 60.1, 53.1, 48.9, 43.4.
Quantity
91.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
247 mL
Type
reactant
Reaction Step Four
[Compound]
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

0.87 g (20 mmole) of sodium hydride (as a 55% w/w suspension in mineral oil) were suspended in 20 ml of tetrahydrofuran. 1.74 g (20 mmole) of morpholine and subsequently 1.85 g (20 mmole) of epichlorohydrin were then added, whilst ice-cooling, to this suspension, and the reaction mixture was allowed to stand at room temperature for 48 hours. At the end of this time, methylene chloride was added to the reaction mixture, and the organic layer was separated, washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (eluent: methylene chloride), to give 530 mg of 1-morpholino-2,3-epoxypropane.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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